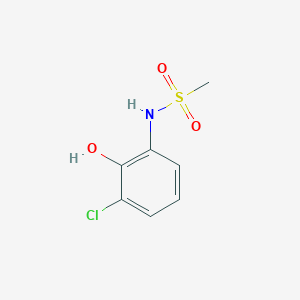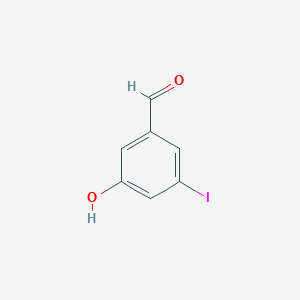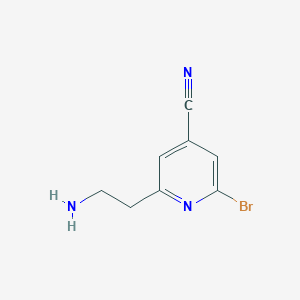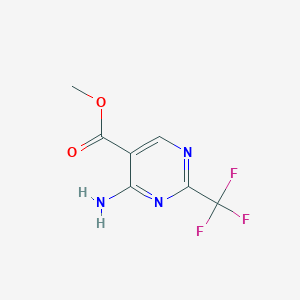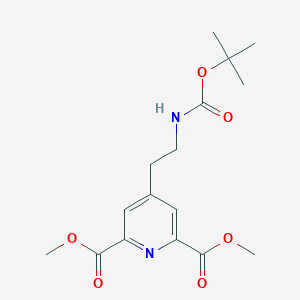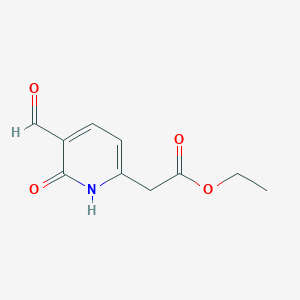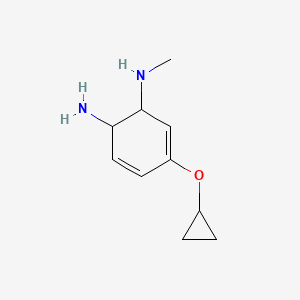
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.249 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a cyclohexa-3,5-diene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine involves several steps. One common method involves the alkylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia The resulting dienes are then hydrolyzed to yield the desired compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N1-methylcyclohexa-3,5-diene-1,2-diamine involves its interaction with molecular targets and pathways. The compound can undergo 1,2- and 1,4-additions to dienes, leading to the formation of various products depending on the reaction conditions . These interactions are influenced by the compound’s structure and the presence of specific functional groups.
Comparación Con Compuestos Similares
Similar Compounds
cis-3,5-Cyclohexadiene-1,2-diol: This compound is structurally similar and is used in the production of polymers.
5-Methylcyclohexa-1,3-diene: Another related compound with similar chemical properties.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-N-methylcyclohexa-3,5-diene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7,9-10,12H,2-3,11H2,1H3 |
Clave InChI |
CSGXTAKXRPGPRC-UHFFFAOYSA-N |
SMILES canónico |
CNC1C=C(C=CC1N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


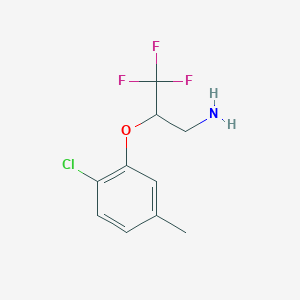
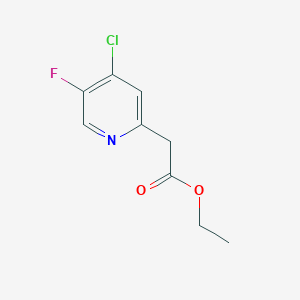
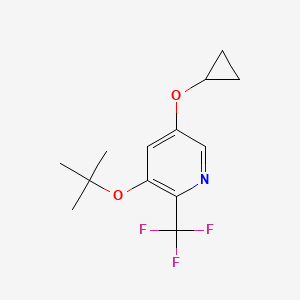
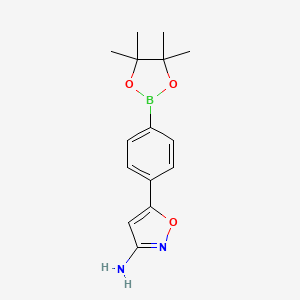
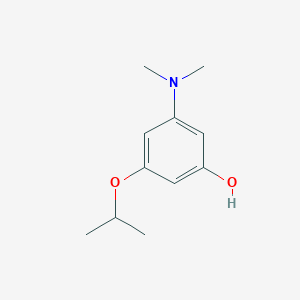
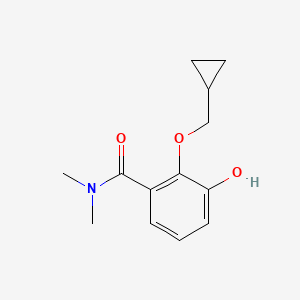
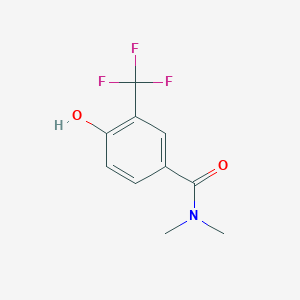
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
